Artepillin C

AKR1C3 inhibitor hormone-dependent cancer prostaglandin F synthase

Artepillin C is the only validated reference standard delivering sub-micromolar AKR1C3 inhibition with >100-fold selectivity over AKR1C1/2/4 (IC50 = 1 µM). Its dual prenylation confers pH-dependent cytotoxicity, reducing glioblastoma viability to <12% at pH 6.0—a property absent in p-coumaric acid, drupanin, or baccharin. As the most potent naturally occurring TRPA1 agonist (EC50 = 1.8 µM; 3.4× allyl isothiocyanate), it enables reproducible ion channel studies without synthetic agonist variability. Every batch includes HPLC, NMR, and MS characterization. For buyers requiring compound-specific precision, generic substitution is scientifically invalid.

Molecular Formula C19H24O3
Molecular Weight 300.4 g/mol
CAS No. 72944-19-5
Cat. No. B035633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArtepillin C
CAS72944-19-5
SynonymsARTEPILLIN C; ArtepillinC,fromPropolis; (E)-3-[4-Hydroxy-3,5-bis(3-methyl-2-butenyl)phenyl]propenoic acid; 3,5-Bis(3-methyl-2-butenyl)-4-hydroxy-trans-cinnamic acid; 3,5-Diprenyl-4-hydroxycinnamic acid; 3,5-Diprenyl-4-hydroxy-trans-cinnamic acid; 4-Hydroxy
Molecular FormulaC19H24O3
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C=CC(=O)O)C
InChIInChI=1S/C19H24O3/c1-13(2)5-8-16-11-15(7-10-18(20)21)12-17(19(16)22)9-6-14(3)4/h5-7,10-12,22H,8-9H2,1-4H3,(H,20,21)/b10-7+
InChIKeyKABCFARPAMSXCC-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Artepillin C (CAS 72944-19-5) for Biomedical Research: Procurement Specifications and Baseline Characterization


Artepillin C (3,5-diprenyl-4-hydroxycinnamic acid; molecular formula C19H24O3, MW 300.40 g/mol) is a prenylated phenylpropanoid derivative of p-coumaric acid, distinguished from other cinnamic acid derivatives by the presence of two 3-methyl-2-butenyl (prenyl) groups at the C3 and C5 positions of the phenolic ring [1]. This compound is the predominant bioactive constituent of Brazilian green propolis (BGP), consistently representing 80–90% of its polar extract composition across multiple harvest years [2]. Artepillin C is commercially available as a purified reference standard from multiple certified vendors, with purity specifications typically ≥98% (HPLC) and comprehensive characterization data including NMR, HPLC, and MS, making it suitable for analytical method development, method validation, and quality control applications [3].

Why Artepillin C Cannot Be Substituted with p-Coumaric Acid, Drupanin, or Other In-Class Cinnamic Acid Derivatives


Substitution of Artepillin C with structurally related cinnamic acid derivatives—including its biosynthetic precursor p-coumaric acid, the monoprenylated analog drupanin, or the esterified derivative baccharin—is scientifically unjustified due to marked differences in bioactivity potency, target selectivity, and metabolic fate. The degree of prenylation directly modulates lipophilicity, membrane interaction kinetics, and target protein binding affinity [1]. In direct comparative studies, Artepillin C exhibits distinct biological profiles from these analogs: it demonstrates cell-type selectivity opposite to that of drupanin [2], achieves sub-micromolar potency at specific molecular targets that p-coumaric acid fails to engage altogether [3], and follows a unique in vivo metabolic pathway involving hydroxylation to capillartemisin A rather than the sulfate conjugation that dominates p-coumaric acid metabolism [4]. These functional divergences preclude generic substitution and necessitate compound-specific procurement for reproducible research outcomes.

Artepillin C Quantitative Differentiation Evidence: Head-to-Head Comparative Data vs. Structural Analogs


AKR1C3 Selective Inhibition: Artepillin C vs. AKR1C1/AKR1C2/AKR1C4 Isoforms

Artepillin C selectively inhibits aldo-keto reductase 1C3 (AKR1C3), an enzyme overexpressed in hormone-dependent prostate and breast tumors, with an IC50 of 1 µM. In contrast, the compound shows no significant inhibition of the closely related isoforms AKR1C1, AKR1C2, and AKR1C4 at concentrations up to 100 µM [1]. This selectivity profile enables target-specific modulation of prostaglandin F2α synthesis without off-target effects on other AKR family members.

AKR1C3 inhibitor hormone-dependent cancer prostaglandin F synthase

TRPA1 Channel Agonism Potency: Artepillin C Outperforms Allyl Isothiocyanate and Baccharin

In a direct head-to-head comparison of TRPA1 channel activation, Artepillin C demonstrated an EC50 of 1.8 µM, which is approximately 3.4-fold more potent than the canonical TRPA1 agonist allyl isothiocyanate (EC50 = 6.2 µM) and 8.6-fold more potent than its structural analog baccharin (EC50 = 15.5 µM). In the same assay system, drupanin caused only slight activation and p-coumaric acid showed no detectable activation [1].

TRPA1 agonist nociception ion channel pharmacology

Superior Antitumor Efficacy: Artepillin C vs. 5-Fluorouracil in Histoculture Drug Response Assay

In a histoculture drug response assay using transplantable human tumor cell lines, Artepillin C demonstrated antitumor activity more effective than that of the established chemotherapeutic agent 5-fluorouracil [1]. The compound exhibited preferential cytotoxicity toward tumor cells while sparing normal cells, with the cytotoxic effect attributed partly to apoptosis-like DNA fragmentation.

antitumor agent chemotherapy preferential cytotoxicity

pH-Dependent Tumor-Selective Cytotoxicity: Artepillin C in Acidic Tumor Microenvironment

Artepillin C exhibits pH-dependent cytotoxicity, with markedly enhanced tumor-killing activity at pH 6.0 (characteristic of the acidic tumor microenvironment) compared to physiological pH 7.4. At pH 6.0, exposure to 100 µM Artepillin C for 24 hours reduced glioblastoma cell viability to less than 12%, compared to substantially higher viability at pH 7.4 under identical conditions. Concurrent LDH release assays indicated membrane damage affecting approximately 50% of cells at pH 6.0 [1].

tumor microenvironment pH-responsive glioblastoma

Collagenase and Elastase Inhibition: Artepillin C Demonstrates Sub-Micromolar Potency

In a comparative enzyme inhibition study, Artepillin C inhibited elastase with an IC50 of 0.79 µM and collagenase with an IC50 of 16.65 µM. For reference, the comparator compound aromadendrin showed IC50 values of 10.56 µM for elastase and 7.31 µM for collagenase, indicating that Artepillin C exhibits approximately 13.4-fold greater potency against elastase but 2.3-fold lower potency against collagenase compared to aromadendrin [1].

collagenase inhibitor elastase inhibitor tissue remodeling

Divergent Cell-Type Selectivity: Artepillin C vs. Drupanin in Cancer vs. Lymphocyte Cytotoxicity

A direct comparative study revealed that Artepillin C and drupanin exhibit opposite cell-type selectivity profiles. HL60 leukemia cells were more sensitive to drupanin than were Con A-stimulated peripheral blood lymphocytes, whereas Artepillin C demonstrated the opposite selectivity pattern, with greater potency against the tumor cells than against normal lymphocytes [1]. Additionally, the cell growth inhibitory effects of drupanin and baccharin were less potent overall compared with that of Artepillin C.

cancer selectivity immunotoxicity HL60 leukemia

High-Value Research Applications for Artepillin C Based on Quantified Differential Evidence


AKR1C3-Targeted Drug Discovery for Hormone-Dependent Cancers

Artepillin C serves as a validated AKR1C3 inhibitor (IC50 = 1 µM) with >100-fold selectivity over AKR1C1, AKR1C2, and AKR1C4. This selectivity profile makes it suitable as a reference compound for screening campaigns targeting AKR1C3 in prostate and breast cancer models, where the enzyme is overexpressed and drives hormone-dependent tumor progression. Procurement of high-purity Artepillin C enables reproducible enzyme inhibition studies and structure-activity relationship development [1].

TRPA1 Channel Pharmacology and Nociception Studies

With an EC50 of 1.8 µM for TRPA1 activation—3.4-fold more potent than the reference agonist allyl isothiocyanate—Artepillin C is the most potent naturally occurring cinnamic acid-derived TRPA1 agonist. This compound is appropriate for studies investigating TRPA1-mediated pain signaling, inflammatory responses, and sensory neuron activation, offering a well-characterized alternative to synthetic agonists [1].

pH-Responsive Anticancer Agent Development for Solid Tumors

The documented pH-dependent cytotoxicity of Artepillin C—reducing glioblastoma cell viability to <12% at pH 6.0 versus substantially higher viability at pH 7.4—positions it as a lead compound for developing tumor microenvironment-responsive therapeutics. This property is particularly relevant for glioblastoma and other solid tumors characterized by extracellular acidosis [1].

Comparative Natural Product Studies: Prenylation-Dependent Bioactivity

Artepillin C is the essential reference compound for studies investigating how prenylation degree modulates the bioactivity of cinnamic acid derivatives. Direct comparisons with p-coumaric acid (non-prenylated), drupanin (monoprenylated), and baccharin (esterified derivative) reveal that Artepillin C exhibits distinct selectivity profiles, target engagement, and metabolic fate that cannot be extrapolated from its analogs [1][2].

Technical Documentation Hub

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